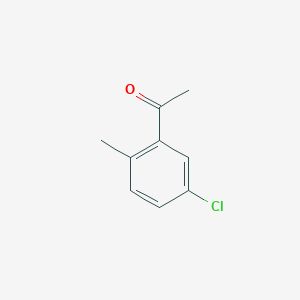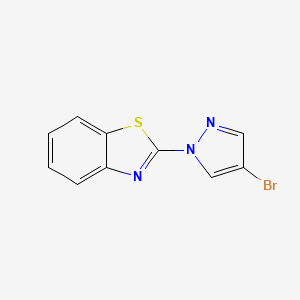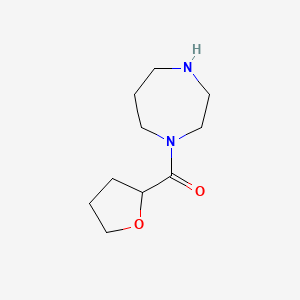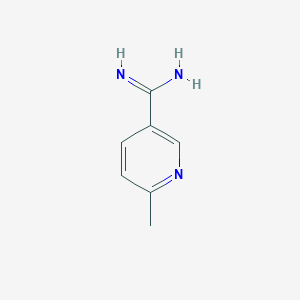
6-Methylpyridine-3-carboxamidine
Descripción general
Descripción
6-Methylpyridine-3-carboxamidine, also known as 6-Methylnicotinimidamide, is a heterocyclic organic compound . It has a molecular weight of 135.166460 g/mol and a molecular formula of C7H9N3 . The IUPAC name for this compound is 6-methylpyridine-3-carboximidamide .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-3-carboxamidine contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine . The canonical SMILES string for this compound is CC1=NC=C(C=C1)C(=N)N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methylpyridine-3-carboxamidine are not available, pyridinium salts, which are structurally similar, have been studied extensively for their reactivity .Physical And Chemical Properties Analysis
6-Methylpyridine-3-carboxamidine is soluble in water at a concentration of 50 mg/mL . The compound is clear to slightly hazy, and colorless to light yellow .Aplicaciones Científicas De Investigación
1. Fluorescent Labeling in Analytical Chemistry
- 6-Methylpyridine-3-carboxamidine derivatives have been utilized in fluorescent labeling reagents for quantitative analysis. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, showed promising properties as a labeling reagent in the analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
2. Medicinal Chemistry for Cancer Treatment
- In the field of medicinal chemistry, modifications of pyridine structures, including those similar to 6-Methylpyridine-3-carboxamidine, have been explored for cancer treatment. An example is the use of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in prostate cancer treatment (Linton et al., 2011).
3. Synthesis of Pteridines
- 6-Methylpyridine-3-carboxamidine and its derivatives have been used in the synthesis of pteridines, compounds that have various biological activities. Studies include the synthesis of 3,4-dihydropteridines and their oxidation to pteridines, including 6-methylpteridine (Albert & Ohta, 1970).
4. Synthesis of Potential Inhibitors
- Derivatives of 6-Methylpyridine-3-carboxamidine have been synthesized as potential inhibitors of ribonucleotide diphosphate reductase, a key enzyme in nucleotide biosynthesis. These compounds incorporate a radical trap into a nucleoside structure (Currid & Wightman, 1997).
5. Optimization of Biological Properties
- Chemical modification of pyridine moieties in molecules has been investigated for optimizing biological properties, such as analgesic effects. This includes studying the displacement of the methyl group in specific positions of pyrido[1,2-a]pyrimidine nuclei (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
6. Antimicrobial Activity Studies
- Research has also been conducted on the antimicrobial activity of derivatives of 6-Methylpyridine-3-carboxamidine. This includes studies on novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Safety And Hazards
While specific safety and hazard information for 6-Methylpyridine-3-carboxamidine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, 6-Methylpyridine-3-carboxamide, a related compound, is known to cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
6-methylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLMEHNMGUDFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551742 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3-carboxamidine | |
CAS RN |
201937-20-4 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



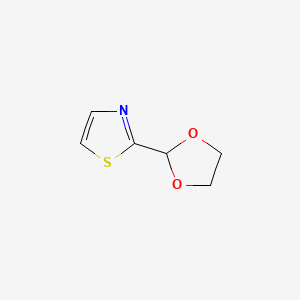


![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
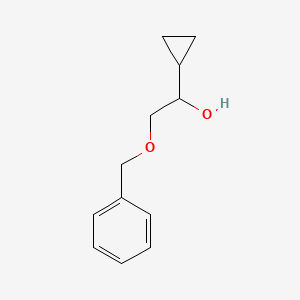
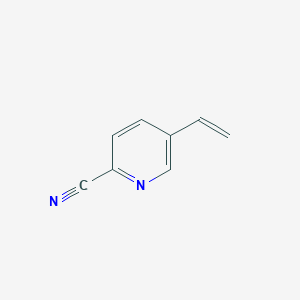
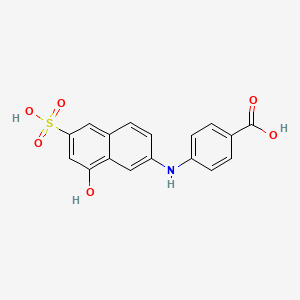
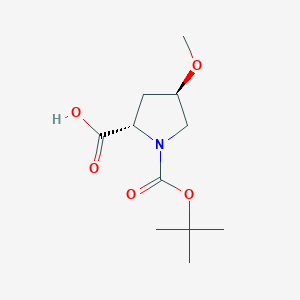

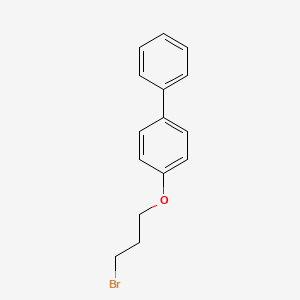
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
